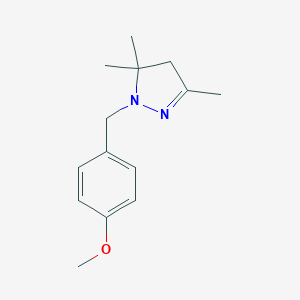
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)benzamide, also known as DMPBB, is a novel compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of pyrazole-based compounds, which have been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.
作用機序
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)benzamide is not fully understood. However, several studies have suggested that this compound exerts its biological activities through the inhibition of various signaling pathways, including the PI3K/Akt/mTOR, NF-κB, and MAPK pathways. In addition, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been reported to exhibit a wide range of biochemical and physiological effects. Several studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been shown to reduce inflammation and pain in animal models of inflammation and neuropathic pain. Moreover, this compound has been reported to exhibit neuroprotective effects, which suggest its potential application in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)benzamide is its potential application in the development of novel anticancer and analgesic drugs. Moreover, this compound has been shown to exhibit neuroprotective effects, which suggest its potential application in the treatment of neurodegenerative diseases. However, one of the limitations of this compound is its low solubility in water, which may limit its bioavailability and therapeutic efficacy.
将来の方向性
There are several future directions for the research on 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)benzamide. One of the directions is to investigate the mechanism of action of this compound in more detail, in order to identify its molecular targets and signaling pathways. Moreover, further studies are needed to evaluate the therapeutic potential of this compound in animal models of cancer, inflammation, and neurodegenerative diseases. In addition, the development of novel formulations and delivery systems for this compound may enhance its bioavailability and therapeutic efficacy. Finally, the synthesis of analogs of this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
合成法
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)benzamide involves the reaction of 3,5-dimethyl-1H-pyrazole with 3-methoxybenzylamine in the presence of 4-(dimethylamino)pyridine (DMAP) and N,N'-dicyclohexylcarbodiimide (DCC) as coupling agents. The reaction proceeds through the formation of an amide bond between the pyrazole and benzylamine moieties, resulting in the formation of this compound. The yield of the reaction is reported to be around 60-70%.
科学的研究の応用
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)benzamide has been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antinociceptive properties. Several studies have reported that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been shown to reduce inflammation and pain in animal models of inflammation and neuropathic pain. These findings suggest that this compound has potential applications in the development of novel anticancer and analgesic drugs.
特性
分子式 |
C20H21N3O2 |
|---|---|
分子量 |
335.4 g/mol |
IUPAC名 |
4-(3,5-dimethylpyrazol-1-yl)-N-[(3-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C20H21N3O2/c1-14-11-15(2)23(22-14)18-9-7-17(8-10-18)20(24)21-13-16-5-4-6-19(12-16)25-3/h4-12H,13H2,1-3H3,(H,21,24) |
InChIキー |
RVDRGNOESPPHIH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)NCC3=CC(=CC=C3)OC)C |
正規SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)NCC3=CC(=CC=C3)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B257692.png)
![6-(Piperidin-1-yl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B257694.png)



![N-[1-(tert-butylamino)-2-oxo-2-phenylethyl]benzamide](/img/structure/B257706.png)

![(4E)-4-[(2,5-dimethylphenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B257711.png)
![1-[5-(2H-chromen-3-ylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B257712.png)
![N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide](/img/structure/B257713.png)
![methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate](/img/structure/B257727.png)
![ethyl (5E)-5-[(hydroxyamino)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B257728.png)
acetonitrile](/img/structure/B257741.png)
